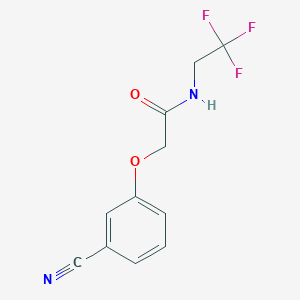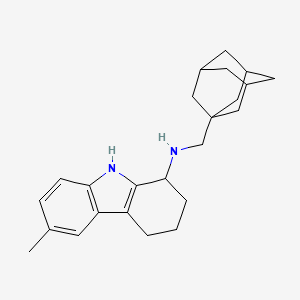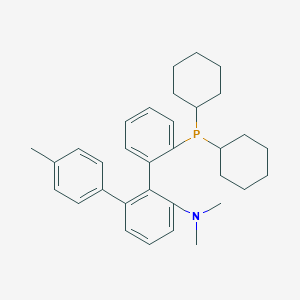![molecular formula C24H18O6 B14911700 2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)
2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C24H18O6 is a complex organic molecule. It is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C24H18O6 can be achieved through various organic reactions. One common method involves the use of methyl benzoate and sodium hydroxide in the presence of ethanol . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Another method involves the oxidation of alkenes to form the desired compound .
Industrial Production Methods
In industrial settings, the production of C24H18O6 often involves large-scale reactions using automated reactors . The process may include continuous flow synthesis to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
C24H18O6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo substitution reactions, particularly with reagents like .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
C24H18O6: has a wide range of applications in scientific research:
Chemistry: Used as a for the synthesis of more complex molecules.
Biology: Employed in the study of and .
Medicine: Investigated for its potential , including and effects.
Industry: Utilized in the production of polymers and advanced materials
Wirkmechanismus
The mechanism by which C24H18O6 exerts its effects involves interactions with specific molecular targets . These targets may include enzymes and receptors that play a role in various biochemical pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
C24H18O6: can be compared with other similar compounds, such as 18-Crown-6 and dibenzo-18-crown-6 . While these compounds share some structural similarities, C24H18O6 is unique in its specific functional groups and reactivity . The presence of additional aromatic rings and oxygen atoms in C24H18O6 contributes to its distinct properties and applications.
Eigenschaften
Molekularformel |
C24H18O6 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-[1-[2-(carboxymethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetic acid |
InChI |
InChI=1S/C24H18O6/c25-21(26)13-29-19-11-9-15-5-1-3-7-17(15)23(19)24-18-8-4-2-6-16(18)10-12-20(24)30-14-22(27)28/h1-12H,13-14H2,(H,25,26)(H,27,28) |
InChI-Schlüssel |
OZGFLBCWIQDWLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCC(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


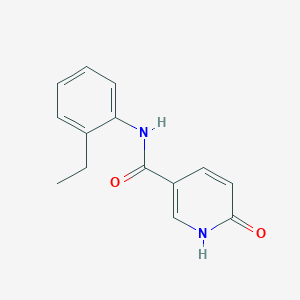
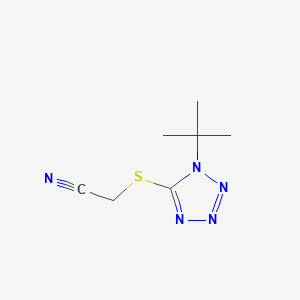

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
